methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
Scientific Research Applications
Synthesis Methodologies
Researchers have developed new, efficient reagents and methodologies for the synthesis of complex molecules, including those related to "methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate." For example, Casimir et al. (2002) introduced a new reagent for N-phthaloylation of amino acids and derivatives, highlighting a methodology that is racemization-free and yields excellent results across a variety of compounds (Casimir, Guichard, & Briand, 2002). This advancement underscores the ongoing efforts to refine synthetic techniques in organic chemistry, enhancing the efficiency and scope of compound synthesis.
Chemical Structure and Analysis
The structural analysis of compounds related to "this compound" provides insights into their potential applications and properties. For instance, Kimura and Hourai (2005) detailed the molecular structure of a novel acaricide, emphasizing the importance of intra-molecular interactions and the orientation of functional groups (Kimura & Hourai, 2005). Such studies are crucial for understanding how structural features impact the activity and functionality of chemical compounds.
Potential in Medicinal Chemistry
Research into derivatives of "this compound" also explores their therapeutic potential. For example, compounds synthesized from related structures have been investigated for their ability to inhibit enzymes involved in human diseases. Combrink et al. (1998) identified derivatives as potent inhibitors of human mast cell tryptase, a key enzyme in allergic reactions, demonstrating the potential medicinal applications of these compounds (Combrink et al., 1998).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that it may have various biological effects .
Properties
IUPAC Name |
methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-17(22)12-4-2-3-5-14(12)20-16(21)15-8-10-6-7-11(19)9-13(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAMTFSAFZUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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